1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents under acidic or basic conditions.
Thioether Formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol derivative, such as 4-methoxyphenylthiol, under nucleophilic substitution conditions.
Final Coupling: The resulting intermediate is coupled with an ethanone derivative to form the final product.
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the purity and minimize the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Various substituted thioether derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone has been explored for its potential in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Particularly in the development of kinase inhibitors for cancer therapy
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, which can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another kinase inhibitor with a similar core structure.
4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Known for its use in medicinal chemistry.
Uniqueness: 1-(4-Methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is unique due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain kinase targets, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-16-9-7-14(8-10-16)18(25)12-27-20-17-11-23-24(19(17)21-13-22-20)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZLGDQGAVVOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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